molecular formula C18H14FNO3S2 B12126474 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12126474
M. Wt: 375.4 g/mol
InChI Key: WCKDAASSQMXJGK-YBEGLDIGSA-N
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Description

The compound “(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class

Properties

Molecular Formula

C18H14FNO3S2

Molecular Weight

375.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14FNO3S2/c1-2-23-15-9-11(3-8-14(15)21)10-16-17(22)20(18(24)25-16)13-6-4-12(19)5-7-13/h3-10,21H,2H2,1H3/b16-10-

InChI Key

WCKDAASSQMXJGK-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the cyclization of thioureas with α-halo carbonyl compounds. For this specific compound, the synthetic route may involve:

    Condensation Reaction: Reacting 3-ethoxy-4-hydroxybenzaldehyde with 4-fluoroaniline to form the corresponding Schiff base.

    Cyclization: The Schiff base is then reacted with thiourea in the presence of a suitable catalyst to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include:

    Temperature Control: Maintaining an optimal temperature for the reaction.

    Catalysts: Using catalysts to enhance the reaction rate.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions may target the carbonyl group in the thiazolidinone ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinones are studied as catalysts in various organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Thiazolidinones have shown potential as antimicrobial agents.

    Anticancer Activity: Research has indicated possible anticancer properties.

Medicine

    Drug Development: Thiazolidinones are explored for their potential as therapeutic agents in treating various diseases.

Industry

    Agriculture: Potential use as agrochemicals.

    Pharmaceuticals: Application in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of thiazolidinones typically involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the 4-fluorophenyl group.

    (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the fluorine atom.

Uniqueness

The presence of the 4-fluorophenyl group in the compound may enhance its biological activity or alter its chemical reactivity compared to similar compounds.

Biological Activity

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C16H17FNO3SC_{16}H_{17}FNO_3S, and its structure features a thiazolidinone core with a benzylidene moiety that enhances its biological activity. The presence of the ethoxy and hydroxy groups contributes to its solubility and reactivity.

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HT-29 (Colon Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It is suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Case Studies

A notable case study involved the application of this compound in a murine model for breast cancer. Administration resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

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